molecular formula C20H16ClN7O B2633526 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-chlorophenyl)urea CAS No. 1013835-61-4

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-chlorophenyl)urea

Cat. No. B2633526
CAS RN: 1013835-61-4
M. Wt: 405.85
InChI Key: IGTZEUYORDDSTG-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-chlorophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmaceuticals. This compound is also known as PP242 and is a potent inhibitor of mammalian target of rapamycin (mTOR) kinase activity.

Scientific Research Applications

Synthesis and Potential Applications

  • Anticancer Activity : Research has identified derivatives of the compound with potential anticancer activities. One study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. The study found that several compounds showed significant antiproliferative effects, with some demonstrating activity comparable to known anticancer drugs (Jian Feng et al., 2020).
  • Antimicrobial Activity : Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and characterized. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, showing promising results against various pathogens and cancer cell lines (H. Hafez et al., 2016).
  • Heterocyclic Compound Synthesis : Another study focused on the synthesis of heterocyclic compounds using the pyrazole derivative as a starting point. The compounds synthesized exhibited various biological activities, highlighting the versatility of the pyrazole derivative in producing biologically active molecules (E. A. Aly et al., 2004).

Chemical Properties and Reactions

  • Synthesis Techniques : The compound and its derivatives have been synthesized through various chemical reactions, offering insights into its chemical properties and potential applications in creating novel compounds with therapeutic properties. For instance, studies have detailed the synthesis of pyranopyrazoles and pyrazolo[3,4-b]pyridines, contributing to the development of new molecules with potential pharmacological activities (A. Al-Amiery et al., 2012).

Molecular Docking Studies

  • Computational Modeling : Some research has also involved computational modeling to predict the interactions between the compound's derivatives and biological targets. This approach helps in understanding the potential efficacy of these compounds as anticancer agents, providing a basis for further experimental verification (Jian Feng et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN7O/c21-14-2-4-16(5-3-14)24-20(29)25-17-8-6-15(7-9-17)23-18-10-11-19(27-26-18)28-13-1-12-22-28/h1-13H,(H,23,26)(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTZEUYORDDSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-chlorophenyl)urea

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